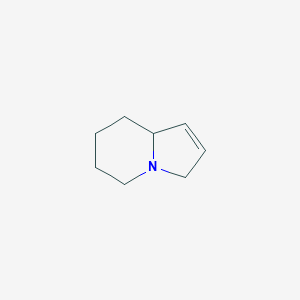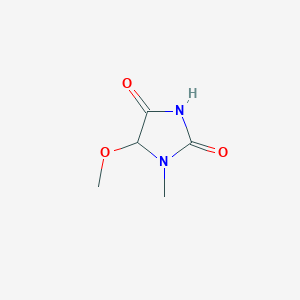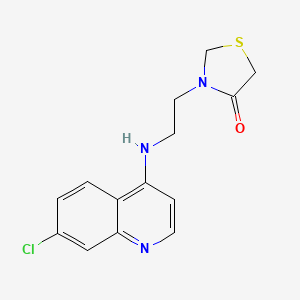
3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one
Overview
Description
3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one is a heterocyclic compound that combines a quinoline moiety with a thiazolidinone ring. This compound has garnered significant interest due to its potential pharmacological properties, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
The synthesis of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one typically involves the reaction of 7-chloroquinoline with various reagents to introduce the thiazolidinone moiety. One common method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with thiosemicarbazide and 3-amino-1,2,4-triazole . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or ultrasonic irradiation to facilitate the reaction .
Chemical Reactions Analysis
3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring or the thiazolidinone moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has highlighted its potential as an antimalarial and anticancer agent. .
Mechanism of Action
The mechanism of action of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits heme crystallization in Plasmodium parasites. As an anticancer agent, it targets DNA gyrase in Mycobacterium tuberculosis, disrupting DNA replication and transcription . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .
Comparison with Similar Compounds
3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one can be compared with other thiazolidinone derivatives and quinoline-based compounds:
Thiazolidinone Derivatives: Compounds like 2-iminothiazolidine and 5-arylthiazolidin-4-one share similar structural features and biological activities.
Quinoline-Based Compounds: Hydroxychloroquine and chloroquine are well-known antimalarial drugs that also contain the quinoline moiety.
Properties
IUPAC Name |
3-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-10-1-2-11-12(3-4-16-13(11)7-10)17-5-6-18-9-20-8-14(18)19/h1-4,7H,5-6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACHXENYBZQHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CCNC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582887 | |
| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926656-53-3 | |
| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3361606.png)
![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)
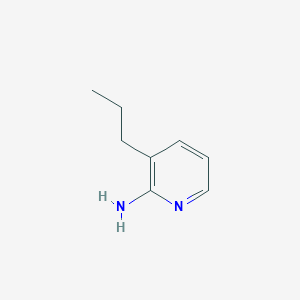
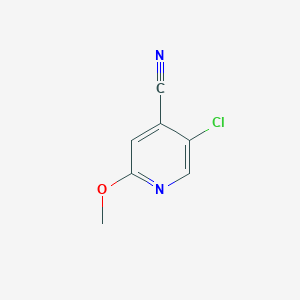
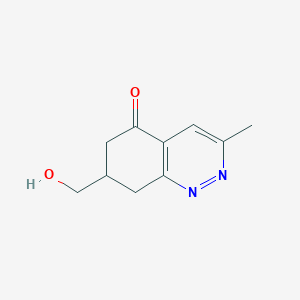
![2-(1-Ethyl-6-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3361641.png)

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)
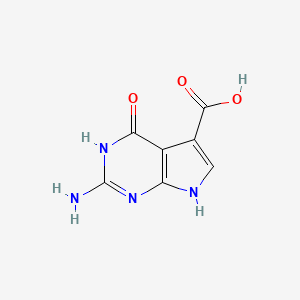
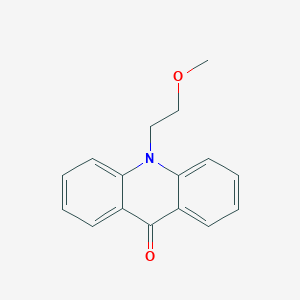
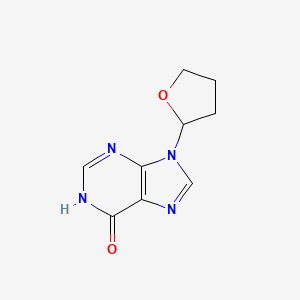
![1-Methyl-2H-cyclopenta[d]pyridazine](/img/structure/B3361678.png)
